molecular formula C5H8O3 B167938 2-Oxopentanoic acid CAS No. 1821-02-9

2-Oxopentanoic acid

Cat. No. B167938
CAS RN: 1821-02-9
M. Wt: 116.11 g/mol
InChI Key: KDVFRMMRZOCFLS-UHFFFAOYSA-N
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Description

2-Oxopentanoic acid, also known as 2-oxovaleric acid, is an oxopentanoic acid carrying an oxo group at position 2 . It plays a role as a human metabolite . It is a 2-oxo monocarboxylic acid and an oxopentanoic acid .


Synthesis Analysis

In a study, two series of novel 2-cyano-5-oxopentanoic acid derivatives were designed, synthesized, and characterized by IR, 1H NMR, 13C NMR, and HRMS . Another synthesis method involved a reaction mixture containing potassium phosphate buffer, D-amino acid, α-ketoglutarate, and pyridoxal-5′-phosphate (PLP) with the purified D-AAT .


Molecular Structure Analysis

The molecular formula of 2-Oxopentanedioic acid is C5H6O5, and its molecular weight is 146.0981 . The IUPAC Standard InChI is InChI=1S/C5H6O5/c6-3(5(9)10)1-2-4(7)8/h1-2H2, (H,7,8)(H,9,10) .


Chemical Reactions Analysis

2-Oxopentanoic acid is involved in several chemical reactions. For instance, it is formed by the decarboxylation of 4-oxalocrotonate by 4-oxalocrotonate decarboxylase, is degraded by 4-hydroxy-2-oxovalerate aldolase, forming acetaldehyde and pyruvate, and is reversibly dehydrated by 2-oxopent-4-enoate hydratase to 2-oxopent-4-enoate .

Scientific Research Applications

Mass Spectrometric Characterization

2-Oxopentanoic acid, also known as levulinic acid, has been characterized using electrospray ionization and collision-induced dissociation experiments. This research enhances the understanding of small organic compounds with acetyl and carboxyl groups, crucial for analytical chemistry and mass spectrometry studies. The study revealed a new mechanism for CO2 elimination from 2-oxopentanoic acid, contributing to the fundamental knowledge of organic chemistry and mass spectrometry techniques (Kanawati et al., 2008).

Crystal Structure Analysis

The crystal structure of 2-oxopentanoic acid has been studied, showing its planarity and hydrogen bond interactions. This research provides insights into the molecular structure of 2-oxopentanoic acid, which is crucial for understanding its reactivity and potential applications in chemistry and material sciences (Hachuła et al., 2013).

Precursor in Biosynthesis

2-Oxopentanoic acid is a precursor in the biosynthesis of biologically active porphyrins, such as chlorophyll and heme. This aspect is significant in studies related to photosynthesis, oxygen transport, and electron transport, highlighting the compound's importance in biochemistry and molecular biology (Shrestha‐Dawadi & Lugtenburg, 2003).

Evaluation in Atmospheric Chemistry

The compound has been evaluated as a potential tracer for anthropogenic secondary organic aerosol from aromatic volatile organic compounds. This research is significant in environmental sciences, particularly in understanding atmospheric chemistry and pollution (Al-Naiema & Stone, 2017).

Extraction Studies

Studies on the extraction of 2-oxopentanoic acid from aqueous solutions have been conducted, providing valuable information for chemical engineering and process optimization. This research is important for industries dealing with the separation and purification of chemical compounds (Kumar et al., 2015).

Bioimaging Applications

2-Oxopentanoic acid derivatives have been used in the synthesis of new fluorescent probes for bioimaging, particularly in detecting Zn2+ ions in living cells. This application is crucial in biochemistry and medical research, where understanding ion dynamics in biological systems is essential (Berrones-Reyes et al., 2019).

Catalysis and Chemical Synthesis

The compound has been used in studies related to catalysis and chemical synthesis, such as the hydrogenation of levulinic acid in aqueous phase processing. These studies are fundamental in green chemistry and industrial applications, focusing on sustainable and efficient chemical processes (Abdelrahman et al., 2015).

Safety And Hazards

According to its Safety Data Sheet, 2-Oxopentanoic acid may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray . If it comes into contact with the eyes, it is recommended to rinse cautiously with water for several minutes .

Future Directions

While specific future directions for 2-Oxopentanoic acid are not explicitly stated in the search results, it’s worth noting that its derivatives have shown potential as succinate dehydrogenase inhibitors, suggesting possible future research in this direction .

properties

IUPAC Name

2-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-2-3-4(6)5(7)8/h2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVFRMMRZOCFLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13022-83-8 (hydrochloride salt)
Record name 2-Ketopentanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3021647
Record name Alpha-Ketovaleric acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Oxovaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001865
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Oxopentanoic acid

CAS RN

1821-02-9
Record name 2-Oxovaleric acid
Source CAS Common Chemistry
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Record name 2-Ketopentanoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alpha-Ketovaleric acid
Source EPA DSSTox
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Record name 2-oxovaleric acid
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Record name 2-OXOVALERIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01I0OE93A7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 2-Oxovaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001865
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

6.5 °C
Record name 2-Oxovaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001865
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
911
Citations
TP Healy, MJW Copland - Medical and veterinary entomology, 2000 - Wiley Online Library
… On the paper impregnated with 2-oxopentanoic acid, the mosquito landing rate peaked … The discovery that 2-oxopentanoic acid does elicit a landing response in An. gambiae ss implies …
TP Healy, MJW Copland, A Cork… - Medical and …, 2002 - Wiley Online Library
… A solution of 1 µg/µL of 2-oxopentanoic acid elicited the highest level of response that was temperature dependent: significant numbers of landings occurred only within ± 2C of human …
JK Maurin, A Leś, M Winnicka-Maurin - … Crystallographica Section B …, 1995 - scripts.iucr.org
(IUCr) Resonance-assisted hydrogen bonds between oxime and carboxyl group. Comparison of tetrameric structures of 4-methyl-2-oxopentanoic acid oxime and levulinic acid oxime …
Number of citations: 13 scripts.iucr.org
N Hellström, SO Almqvist, M Aamisepp - Journal of the Chemical …, 1969 - pubs.rsc.org
… Thus no hydration of the carbonyl group occurs as in the case with 2-oxopentanoic acid, where the hydration is easily followed by the appearance of a second methyl group signal.16 …
Number of citations: 2 pubs.rsc.org
M Xu, H Cui, X Chen, X Hua, J Song, S Hu - Metabolites, 2022 - mdpi.com
… Furthermore, we found tris(hydroxymethyl)aminomethane and 5-guanidino-3-methyl-2-oxopentanoic acid could serve as biomarkers to predict whether a patient’s cardiac function …
Number of citations: 8 www.mdpi.com
B Wang, Y Bai, T Fan, X Zheng, Y Cai - Food chemistry, 2017 - Elsevier
… Kinetic parameters were determined using 4-methyl-2-oxopentanoic acid, phenyl pyruvate and 3-methyl-2-oxopentanoic acid as substrates. K m and k cat values for phenyl pyruvate …
Number of citations: 14 www.sciencedirect.com
GG Guidotti, G Gaja, L Loreti, G Ragnotti… - Biochemical …, 1968 - portlandpress.com
… and 4-methyl-2-oxopentanoic acid on these processes were … The addition of 4-methyl-2-oxopentanoic acid had no effect … appeared after the addition of 4-methyl-2-oxopentanoic acid. …
Number of citations: 28 portlandpress.com
RL Snowden, R Grenno, C Vial - Flavour and fragrance journal, 2005 - Wiley Online Library
… Secondly, the obvious starting material, racemic 3-methyl-2-oxopentanoic acid (1) (I; R=H) has been reported to be organoleptically active as a mouthfeel enhancer in flavours,2 and …
Number of citations: 8 onlinelibrary.wiley.com
DL Hachey, BW Patterson, PJ Reeds… - Analytical …, 1991 - ACS Publications
… We found that 4-methyl-2-oxopentanoic acid and 3- methyl-2-oxopentanoic acid were not resolved on nonpolar methyl- and methylphenylsilicone capillary columns (data not shown). …
Number of citations: 92 pubs.acs.org
J Feng, J Wu, J Gao, Z Xia, Z Deng… - Applied and …, 2014 - Am Soc Microbiol
… -2-oxopentanoic acid, which is methylated at the C-3 position by ArgN to form 5-guanidino-3-methyl-2-oxopentanoic acid. … -3-methyl-2-oxopentanoic acid, generating β-methylarginine. …
Number of citations: 17 journals.asm.org

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